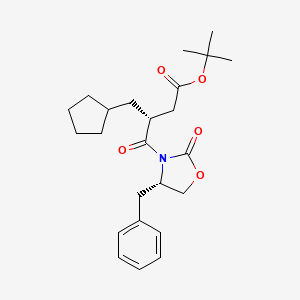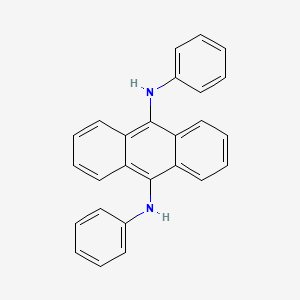
Smoke Yellow
Übersicht
Beschreibung
“Smoke Yellow” is a compound primarily used in military and industrial applications for creating yellow smoke signals. It is known for its vibrant yellow color and is often used in signaling devices such as hand-held signals and smoke grenades. The compound is typically composed of a dye, an oxidizer, and a fuel, which together produce the characteristic yellow smoke when ignited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Smoke Yellow involves the synthesis of the dye component, which is often an anthraquinone dye such as benzanthrone or vat yellow 4. These dyes are synthesized through a series of chemical reactions involving aromatic hydrocarbons. The synthetic route typically includes nitration, reduction, and coupling reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves the mixing of the dye with an oxidizer such as potassium chlorate and a fuel like lactose. The mixture is then processed to form a stable powder that can be used in smoke-generating devices. The production process must ensure that the components are evenly distributed to achieve consistent smoke output and color.
Analyse Chemischer Reaktionen
Types of Reactions
Smoke Yellow undergoes several types of chemical reactions, including:
Oxidation: The oxidizer in the mixture, such as potassium chlorate, reacts with the fuel to produce heat and gas, which vaporizes the dye.
Reduction: The dye itself may undergo reduction reactions during synthesis.
Substitution: Aromatic substitution reactions are involved in the synthesis of the dye component.
Common Reagents and Conditions
Oxidizers: Potassium chlorate, potassium nitrate.
Fuels: Lactose, sucrose.
Dyes: Benzanthrone, vat yellow 4.
Conditions: High temperatures (around 200°C) are required to initiate the oxidation reactions.
Major Products
The major product of the reaction is the yellow smoke, which consists of fine particles of the dye dispersed in the air. Other by-products may include gases such as carbon dioxide and water vapor.
Wissenschaftliche Forschungsanwendungen
Smoke Yellow has several scientific research applications, including:
Chemistry: Used in studies of combustion and pyrotechnic reactions.
Biology: Investigated for its potential effects on plant growth and seed germination.
Medicine: Explored for its potential use in medical signaling devices.
Industry: Used in the development of environmentally sustainable smoke formulations.
Wirkmechanismus
The mechanism by which Smoke Yellow exerts its effects involves the rapid oxidation of the fuel by the oxidizer, producing heat and gas. This heat vaporizes the dye, which then condenses into fine particles that form the visible yellow smoke. The molecular targets and pathways involved include the combustion of the fuel and the vaporization of the dye.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vat Yellow 4: Another anthraquinone dye used in smoke formulations.
Solvent Yellow 33: A quinoline dye used as an environmentally sustainable alternative.
Uniqueness
Smoke Yellow is unique in its ability to produce a highly visible yellow smoke with minimal environmental impact. The use of specific dyes and oxidizers ensures that the smoke is both vibrant and stable, making it ideal for signaling applications.
Eigenschaften
IUPAC Name |
9-N,10-N-diphenylanthracene-9,10-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFUTGPSFHEVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296625 | |
| Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2233-88-7 | |
| Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




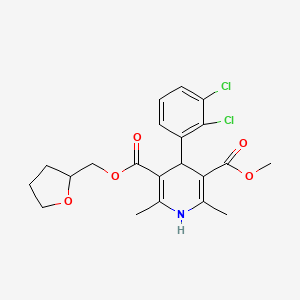

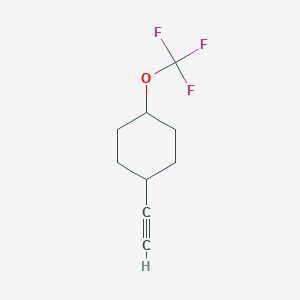

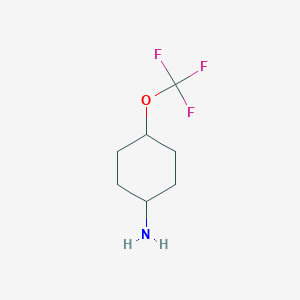
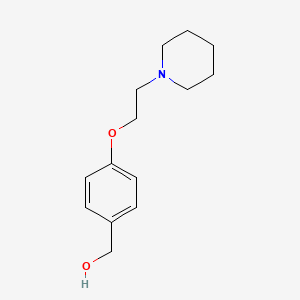
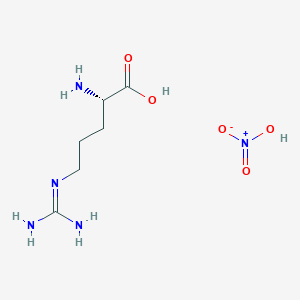
![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
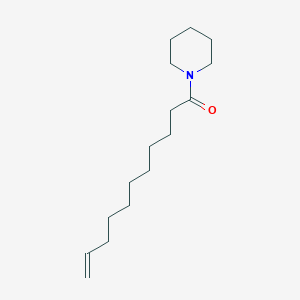
![Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-](/img/structure/B3253369.png)
